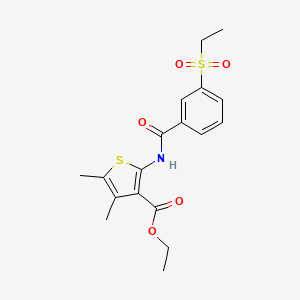

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

ethyl 2-[(3-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-5-24-18(21)15-11(3)12(4)25-17(15)19-16(20)13-8-7-9-14(10-13)26(22,23)6-2/h7-10H,5-6H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEZVKZRUNTKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the ethylsulfonyl and benzamido groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(3-(methylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

- Ethyl 2-(3-(propylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

- Ethyl 2-(3-(butylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Uniqueness

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different alkyl groups.

Biological Activity

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

This compound is synthesized through multi-step organic reactions, typically involving:

- Preparation of the thiophene core

- Introduction of the ethylsulfonyl and benzamido groups

The reaction conditions often require strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. In industrial settings, automated reactors are used to optimize production efficiency and minimize waste.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Cell Lines Tested : Compounds were evaluated against various human lung cancer cell lines such as A549, HCC827, and NCI-H358.

- Assays Conducted : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess the effectiveness of these compounds in inhibiting cancer cell proliferation.

- Findings : Certain derivatives demonstrated IC50 values in the low micromolar range, suggesting potent antitumor activity. Notably, compounds with structural similarities showed higher efficacy in 2D assays compared to 3D assays .

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for antimicrobial properties:

- Microbial Strains Tested : The compound was tested against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, as well as Saccharomyces cerevisiae.

- Results : Some derivatives exhibited promising antibacterial activity, indicating potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Many thiophene derivatives interact with DNA, often binding within the minor groove. This interaction can inhibit DNA replication and transcription processes essential for cancer cell proliferation.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, leading to decreased cell viability.

- Apoptosis Induction : this compound may trigger apoptotic pathways in cancer cells, contributing to its antitumor efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Study on Benzothiazole Derivatives : Research demonstrated that certain benzothiazole derivatives exhibited higher antitumor activity compared to their benzimidazole counterparts. These findings suggest that structural modifications can enhance biological efficacy .

- Antimicrobial Testing : A comparative study involving various thiophene derivatives showed that those with specific functional groups had enhanced antibacterial properties against tested microbial strains .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate?

Methodological Answer:

The synthesis typically involves a multi-step process:

Core Thiophene Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Sulfonamide Introduction : React with 3-(ethylsulfonyl)benzoyl chloride under amidation conditions (e.g., using coupling agents like EDC/HATU in DMF) to attach the benzamido group .

Optimization : Solvent choice (e.g., toluene or DMF), catalytic piperidine/acetic acid for condensation, and reflux conditions (5–6 hours) are critical for yield optimization .

Key Reference : and detail analogous protocols for sulfonamide-thiophene derivatives.

Basic: How is the structure of this compound characterized?

Methodological Answer:

Structural confirmation requires:

- IR Spectroscopy : Identify ester C=O (~1660 cm⁻¹), amide C=O (~1605 cm⁻¹), and sulfonyl S=O (~1350–1150 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include ethyl ester protons (δ 1.33–4.38 ppm), aromatic protons from the benzamido group (δ 6.96–8.01 ppm), and methyl groups on the thiophene (δ 2.23–2.26 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 [M-1] in analogous compounds) validate the molecular formula .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer:

Contradictions (e.g., unexpected splitting or integration ratios) may arise from:

- Tautomerism : Check for enol-keto equilibria in amide or sulfonamide groups via variable-temperature NMR .

- Impurities : Use HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions and re-analyze .

- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure .

Example : In , phenolic OH protons (δ 10.83 ppm) confirmed substituent positioning via deuterium exchange.

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Toluene with piperidine/acetic acid enhances Knoevenagel condensation efficiency .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate 7:3) to track intermediate formation and minimize side products .

- Purification : Recrystallization with ethanol or methanol improves purity (>95%) without column chromatography .

Yield Range : 72–94% in analogous syntheses .

Basic: What in vitro models assess its antioxidant and anti-inflammatory activities?

Methodological Answer:

- Antioxidant Assays :

- DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm .

- Nitric Oxide Scavenging : Quantify nitrite inhibition using Griess reagent .

- Anti-Inflammatory Models :

- Carrageenan-Induced Paw Edema : Administer 50–100 mg/kg orally; measure edema reduction over 5 hours .

Key Finding : Phenolic substituents (e.g., 4-hydroxyphenyl) enhance activity due to radical stabilization .

- Carrageenan-Induced Paw Edema : Administer 50–100 mg/kg orally; measure edema reduction over 5 hours .

Advanced: How do substituents on the benzamido group influence biological activity?

Methodological Answer:

- SAR Studies : Compare derivatives with electron-withdrawing (e.g., -SO₂Et) vs. electron-donating (e.g., -OH) groups.

- In Silico Docking : Use AutoDock Vina to predict binding affinity to COX-2 or NF-κB targets .

- Data Correlation : Higher anti-inflammatory activity correlates with logP <3.5 and polar surface area >80 Ų .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Binding Assays : Fluorescence quenching with BSA to determine Stern-Volmer constants .

- Cellular Uptake : LC-MS/MS quantification in macrophage lysates after 24-hour exposure .

- Transcriptomics : RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Basic: How is purity ensured during synthesis?

Methodological Answer:

- Analytical HPLC : C18 column, 1.0 mL/min flow, UV detection at 254 nm .

- Melting Point Analysis : Sharp mp ranges (e.g., 298–300°C) confirm crystallinity .

- Elemental Analysis : Match C, H, N, S percentages to theoretical values (±0.4%) .

Advanced: How is stability under physiological conditions assessed?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C for storage) .

- Light Sensitivity : Expose to UV (365 nm) for 48 hours; check for photodegradation products .

Advanced: What techniques determine the reaction mechanism for sulfonamide formation?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via stopped-flow IR at 25°C .

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in the sulfonyl group .

- DFT Calculations : Gaussian 16 to model transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.